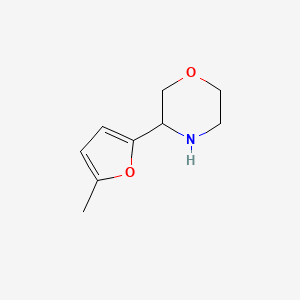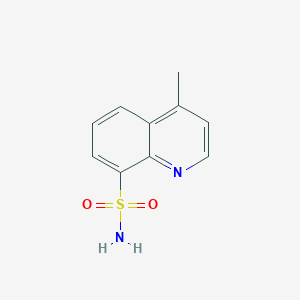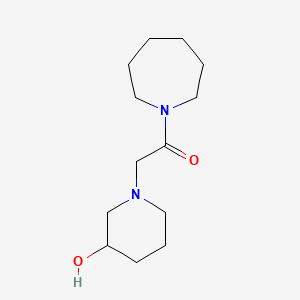
1-(Azepan-1-yl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PKB Inhibitors and Molecular Modeling
Azepane derivatives, closely related to the chemical structure , have been explored for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds were developed as part of efforts to optimize drug stability and potency, with molecular modeling studies guiding their design. One compound in particular demonstrated significant in vitro activity against PKA and PKB-alpha, along with improved plasma stability (Breitenlechner et al., 2004).
Magnetic Properties in Manganese(III) Chains
Studies on manganese(III) chain compounds bridged by azides, including azepane derivatives, have been conducted to understand their magnetic properties. These compounds show antiferromagnetic interactions and spin canting at low temperatures, indicating potential applications in magnetic and electronic materials (Song et al., 2014).
Antimicrobial Activity
Azepane-based compounds have also been investigated for their antimicrobial properties. Novel azepane derivatives have shown promising activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Demchenko et al., 2020).
Corrosion Inhibition
In the field of materials science, certain azepane compounds have been studied as corrosion inhibitors for steel in acidic media. These studies suggest that azepane derivatives could be useful in protecting metals from corrosion, a significant issue in industrial processes (Emregül et al., 2006).
Potassium Ion Channel Blockers
Research on cetiedil analogues, which include azepane derivatives, has explored their role as blockers of calcium-activated potassium ion permeability in red blood cells. This area of research has implications for understanding and possibly treating conditions related to ion channel dysfunction (Roxburgh et al., 2001).
Improved Synthesis Methods
Studies have also focused on improving the synthesis methods of azepane derivatives. Efficient and scalable synthesis methods are crucial for the practical application of these compounds in various fields, including pharmaceuticals (Lan-xiang, 2009).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-12-6-5-7-14(10-12)11-13(17)15-8-3-1-2-4-9-15/h12,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAFWSHVUHEDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



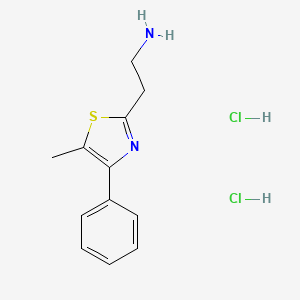
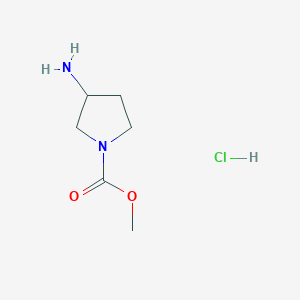
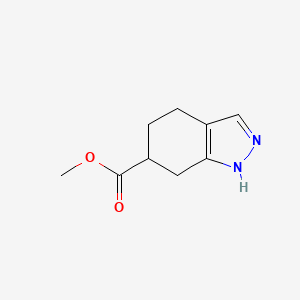

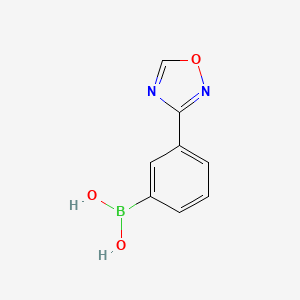
amine](/img/structure/B1464056.png)
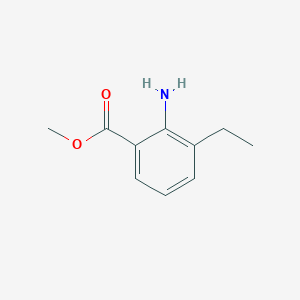
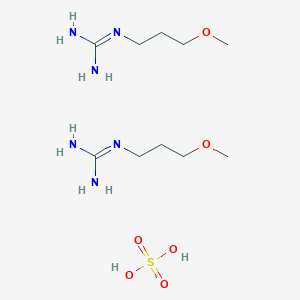
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1464060.png)
![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B1464061.png)
![1-Chloro-2-[difluoro(phenyl)methyl]benzene](/img/structure/B1464065.png)
